molecular formula C18H16ClNO5S B2601481 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 2034529-44-5

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2601481
CAS No.: 2034529-44-5
M. Wt: 393.84
InChI Key: WVNABLWNXJSTGX-UHFFFAOYSA-N
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Description

This compound features a 2-oxo-2H-chromene core substituted with a methoxy group at the 8-position and a carboxamide group at the 3-position. The carboxamide side chain is further modified with a 2-methoxyethyl group and a 5-chlorothiophen-2-yl moiety, distinguishing it from simpler chromene derivatives.

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO5S/c1-23-12-5-3-4-10-8-11(18(22)25-16(10)12)17(21)20-9-13(24-2)14-6-7-15(19)26-14/h3-8,13H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNABLWNXJSTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC(C3=CC=C(S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and chromene intermediates. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Mechanism of Action

The mechanism of action of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The thiophene and chromene moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The compound belongs to the 2-oxo-2H-chromene-3-carboxamide family, which is structurally related to derivatives with variations in:

  • Core functional groups: 2-oxo vs. 2-imino (e.g., 8-methoxy-2-imino-2H-chromene-3-carboxylic acid derivatives) .
  • Substituent positions : Methoxy at C8 vs. nitro or hydroxyl groups at C5/C8 (e.g., 5-hydroxyl-8-nitro-2H-chromene) .
  • Side-chain diversity : Thiophene, thiazole, or morpholine-containing substituents (e.g., N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl) amides) .

Physicochemical Properties

Property Target Compound 5-Alkoxy-8-nitro-2H-chromene 8-Methoxy-2-imino-2H-chromene-3-carboxamide
Core Functional Group 2-Oxo 2-Oxo 2-Imino
C8 Substituent Methoxy Nitro Methoxy
C3 Substituent Chlorothiophene-methoxyethyl carboxamide Morpholine/triazole Chlorophenyl carboxamide
Synthetic Complexity High (multi-step functionalization) Moderate (Claisen rearrangement) Moderate (condensation/amidation)
Lipophilicity (Predicted) High (chlorothiophene, methoxy groups) Moderate (nitro group) Moderate (chlorophenyl)

Research Findings and Challenges

  • Structural Insights : X-ray crystallography (using SHELX programs ) of related chromenes reveals hydrogen-bonding patterns critical for molecular recognition, as seen in the target compound’s carboxamide group .
  • Limitations : Direct bioactivity data for the target compound are absent in the provided evidence. Predictions are based on structural analogues, necessitating further experimental validation.

Biological Activity

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, with CAS number 2034529-44-5, is a synthetic compound belonging to the chromene family. This compound has garnered attention for its potential biological activities, particularly in cancer research and pharmacology.

PropertyValue
Molecular FormulaC₁₈H₁₆ClNO₅S
Molecular Weight393.8 g/mol
StructureChemical Structure

The compound's biological activity is primarily attributed to its ability to interact with various cellular pathways. It exhibits notable effects on cell proliferation and apoptosis, particularly in cancer cells. The mechanism involves the modulation of signaling pathways that govern cell survival and death, making it a candidate for further research in oncological therapies.

Anticancer Activity

Research has indicated that compounds similar to this compound demonstrate significant cytotoxic effects against various cancer cell lines:

  • Colon Cancer (HT-29 Cell Line) :
    • Exhibited significant activity with an IC₅₀ of approximately 7.98 μM.
    • Induced apoptosis through the activation of caspase pathways.
  • Leukemia (K562 Cell Line) :
    • Showed moderate activity with an IC₅₀ around 9.44 μM.
    • Inhibited cell growth by disrupting mitochondrial function and promoting oxidative stress.

Inhibition of Cancer Stem Cells

Recent studies have highlighted the compound's ability to inhibit side population (SP) cells in HT-29 colon cancer stem cells, demonstrating a potential mechanism for targeting cancer stem cell populations that contribute to tumor recurrence and resistance to therapy. The inhibition rate was reported at 87.81 ± 7% .

Study 1: Chromene-Based Compounds

A study published in PubMed analyzed several chromene derivatives, including those related to this compound. The results indicated that these compounds exhibit:

  • Significant cytotoxicity against HT-29 and K562 cell lines.
  • Mechanisms of action involving apoptosis and cell cycle arrest .

Study 2: Structure Activity Relationship (SAR)

The structure activity relationship (SAR) analysis of chromene derivatives has provided insights into how modifications affect biological activity. The presence of the chlorothiophene moiety appears to enhance the compound's anticancer properties, suggesting that further structural optimization could yield more potent analogs.

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